molecular formula C8H16N4O2 B6233032 tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate CAS No. 721927-55-5

tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate

Cat. No.: B6233032
CAS No.: 721927-55-5
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate: is a compound that features a tert-butyl carbamate protecting group attached to an azido-functionalized propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of an azido group. One common method involves the reaction of tert-butyl carbamate with an appropriate azido-functionalized reagent under mild conditions. For example, the reaction can be carried out using di-tert-butyl dicarbonate (Boc2O) and an azido alcohol in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate involves its reactivity as an azide and carbamate. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group serves as a protecting group for amines, which can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate is unique due to the presence of both the azido and carbamate functionalities, which provide distinct reactivity and versatility in synthetic applications. The azido group allows for bioorthogonal reactions, while the carbamate group offers protection for amines during multi-step synthesis .

Properties

CAS No.

721927-55-5

Molecular Formula

C8H16N4O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.